molecular formula C24H18O B14299076 7,14-Dimethylbenzo[m]tetraphen-3-ol CAS No. 114326-30-6

7,14-Dimethylbenzo[m]tetraphen-3-ol

Cat. No.: B14299076
CAS No.: 114326-30-6
M. Wt: 322.4 g/mol
InChI Key: PEKHNJOQYKIVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,14-Dimethylbenzo[m]tetraphen-3-ol is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its complex structure, which includes multiple fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,14-Dimethylbenzo[m]tetraphen-3-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

7,14-Dimethylbenzo[m]tetraphen-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

7,14-Dimethylbenzo[m]tetraphen-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: It is used in the production of advanced materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 7,14-Dimethylbenzo[m]tetraphen-3-ol involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context. The compound may interact with enzymes, receptors, or other biomolecules, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Tetraphene: A polycyclic aromatic hydrocarbon with a similar structure but without the methyl groups.

    7,12-Dimethylbenz[a]anthracene: Another polycyclic aromatic hydrocarbon with similar methyl substitutions but different ring fusion.

Uniqueness

7,14-Dimethylbenzo[m]tetraphen-3-ol is unique due to its specific methyl substitutions and hydroxyl group, which confer distinct chemical properties and reactivity. These features make it valuable for specific applications and studies that require its unique characteristics.

Properties

CAS No.

114326-30-6

Molecular Formula

C24H18O

Molecular Weight

322.4 g/mol

IUPAC Name

2,13-dimethylpentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaen-7-ol

InChI

InChI=1S/C24H18O/c1-14-19-10-7-16-5-3-4-6-21(16)23(19)15(2)24-20(14)11-8-17-13-18(25)9-12-22(17)24/h3-13,25H,1-2H3

InChI Key

PEKHNJOQYKIVSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C=CC5=C4C=CC(=C5)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.